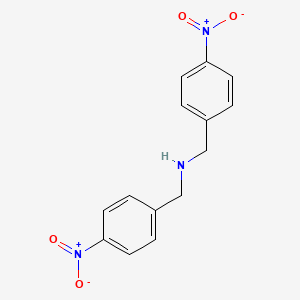

Bis(4-nitrobenzyl)amine

Description

Contextualization within Functionalized Amine Chemistry

Functionalized amines are a cornerstone of modern chemistry, playing a pivotal role in the synthesis of a vast array of organic molecules. ijrpr.com These compounds, characterized by an amine group with additional functional moieties, are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. ijrpr.com The introduction of functional groups, such as the nitro group in Bis(4-nitrobenzyl)amine, can significantly alter the electronic and steric properties of the parent amine, leading to enhanced reactivity and novel applications. ijrpr.comontosight.ai The study of functionalized amines encompasses a broad range of activities, from developing new synthetic methodologies to exploring their potential in materials science and medicinal chemistry. ijrpr.commdpi.com

Significance of Nitrobenzylamine Derivatives in Organic Synthesis

Nitrobenzylamine derivatives are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group. smolecule.com This functional group can be readily reduced to an amine, providing a pathway to a variety of substituted benzylamines with diverse biological activities. For instance, derivatives of nitrobenzylamine have been investigated for their potential as anti-cancer agents and their ability to modulate cellular signaling pathways. Furthermore, the nitrobenzylamine scaffold is utilized in the synthesis of heterocyclic compounds, such as tetrahydroisoquinolines, which are important structural motifs in natural products and pharmaceuticals. The presence of the nitro group also allows for its use as a photolabile protecting group in synthetic chemistry, enabling controlled release of active molecules upon photolysis.

Overview of Advanced Research Trajectories for this compound

Current research on this compound and related compounds is exploring several advanced applications. One area of focus is its use as a building block for more complex molecules with specific functional properties. a2bchem.com The presence of two nitrobenzyl groups offers opportunities for creating symmetrical or unsymmetrical derivatives through selective chemical transformations. Researchers are also investigating the potential of this compound in the development of novel materials, where the nitro groups can influence the electronic and optical properties of polymers or other macromolecules. evitachem.com Another research direction involves the exploration of its coordination chemistry with various metal ions, which could lead to the development of new catalysts or sensors.

Scope and Objectives of Current this compound Research

The primary objectives of current research on this compound are to fully elucidate its chemical reactivity and to explore its potential applications in various fields of chemistry. This includes the development of efficient and selective synthetic methods for its preparation and derivatization. A significant goal is to understand the structure-property relationships of its derivatives, which will guide the design of new molecules with desired functionalities. Furthermore, researchers aim to establish the utility of this compound as a versatile intermediate in the synthesis of a wide range of organic compounds, including those with potential biological or material science applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H13N3O4 |

| Molecular Weight | 287.27 g/mol |

| CAS Number | 215667-43-9 |

| Synonyms | 4,4'-Dinitro-dibenzylamine, Bis-(4-nitro-benzyl)-amine |

Data sourced from Chemsrc. chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O4 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]methanamine |

InChI |

InChI=1S/C14H13N3O4/c18-16(19)13-5-1-11(2-6-13)9-15-10-12-3-7-14(8-4-12)17(20)21/h1-8,15H,9-10H2 |

InChI Key |

CJWVTOWAWRXCEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Nitrobenzyl Amine

Established Synthetic Pathways for Bis(4-nitrobenzyl)amine Core Structure

Traditional methods for forming the dibenzylamine framework rely on fundamental organic reactions, including amination, reduction of key intermediates, and condensation-coupling approaches.

Amination reactions provide a direct route to the formation of the C-N bonds essential for the this compound structure. A primary method is the N-alkylation of a primary amine. This typically involves the reaction of 4-nitrobenzylamine with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct.

Another significant pathway is reductive amination. This two-step process begins with the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine libretexts.org. For the synthesis of this compound, this would involve the reaction of 4-nitrobenzylamine with 4-nitrobenzaldehyde to form an N-(4-nitrobenzylidene)-1-(4-nitrophenyl)methanamine intermediate, followed by reduction. The selectivity of this process is crucial to avoid the formation of tertiary amines through double alkylation frontiersin.org.

Recent advancements have explored transition-metal-free, regioselective C-H amination of nitrobenzenes, which could offer a future pathway for related structures through the cross-coupling of electron-deficient nitroarenes and amines researchgate.net.

This reduction can be accomplished using various reducing agents. Common choices include hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) libretexts.org. Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst such as Palladium on Carbon (Pd/C) or Raney nickel can be employed reddit.com. Care must be taken to select conditions that selectively reduce the imine without affecting the two aromatic nitro groups. The reduction of nitro groups to amines is a well-established transformation that utilizes a wide array of reagents, including trichlorosilane in combination with a tertiary amine for a metal-free approach organic-chemistry.org.

Condensation reactions are fundamental to one of the most common strategies for synthesizing secondary amines: reductive amination. The initial step involves the condensation of an aldehyde with a primary amine to form a tetrahedral intermediate known as a hemiaminal mdpi.com. This intermediate then dehydrates to form a stable imine (or Schiff base) mdpi.comresearchgate.net. In the synthesis of this compound, this corresponds to the reaction between 4-nitrobenzaldehyde and 4-nitrobenzylamine. This reaction is often catalyzed by either an acid or a base to facilitate the nucleophilic attack of the amine on the carbonyl group and the subsequent elimination of water mdpi.com.

The resulting N-(4-nitrobenzylidene)-1-(4-nitrophenyl)methanamine is the key intermediate that is subsequently reduced to afford the target this compound. This condensation-reduction sequence provides a highly controlled and efficient method for constructing the dibenzylamine framework researchgate.net.

Advanced and Green Synthetic Techniques for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer manufacturing processes. These principles have been applied to the synthesis of amines and related compounds through advanced catalytic systems and process engineering like continuous flow synthesis.

Catalysis is central to the efficient synthesis of amines, including processes relevant to this compound. In reductive amination, both noble and non-noble metal catalysts are employed for the hydrogenation of the imine intermediate or the one-pot reaction of a nitro compound with a carbonyl compound frontiersin.orgresearchgate.net.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for their efficiency and ease of separation organic-chemistry.org. Non-noble metal catalysts, for instance, those based on cobalt, are gaining attention as more sustainable alternatives researchgate.net. For the reduction of precursor nitro compounds to the necessary primary amines, various catalytic systems have been developed. These include processes using copper catalysts with sodium bisulfite under mild conditions google.com. The choice of catalyst and reaction conditions is critical to ensure high selectivity for the desired secondary amine and to prevent over-alkylation or reduction of the nitro groups frontiersin.org.

| Catalyst | Aldehyde Substrate | Nitroarene Substrate | Hydrogen Donor | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Co-Nx/C-800-AT | Benzaldehyde | Nitrobenzene (B124822) | Formic Acid | 150 | 10 | 95 |

| Co-Nx/C-800-AT | 4-Chlorobenzaldehyde | Nitrobenzene | Formic Acid | 150 | 10 | 94 |

| Co-Nx/C-800-AT | 4-Methylbenzaldehyde | Nitrobenzene | Formic Acid | 150 | 10 | 96 |

| Co-Nx/C-800-AT | 2-Naphthaldehyde | Nitrobenzene | Formic Acid | 150 | 10 | 93 |

| Co-Nx/C-800-AT | 4-Pyridinecarboxaldehyde | Nitrobenzene | Formic Acid | 150 | 10 | 92 |

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, faster reaction times, and easier scalability beilstein-journals.orgrsc.org. The reduction of nitro compounds to amines, a key step in preparing precursors for this compound, has been successfully adapted to flow chemistry beilstein-journals.orgnih.gov.

In a typical setup, solutions of the nitro compound and a reducing agent are pumped through a T-junction into a heated microreactor or a packed-bed reactor containing a catalyst beilstein-journals.orgnih.gov. For example, a metal-free reduction of aromatic nitro derivatives has been achieved using trichlorosilane under continuous-flow conditions, affording primary amines in high yields with very short reaction times, often eliminating the need for purification beilstein-journals.orgbeilstein-journals.org. This methodology provides a green and efficient alternative to traditional batch reductions nih.gov. The precise control over parameters like residence time, temperature, and stoichiometry in a flow system is particularly advantageous for managing exothermic reactions and improving selectivity beilstein-journals.orgrsc.org.

| Catalyst/Reagent | Reactor Type | Flow Rate (mL/min) | Residence Time | Temperature | Conversion/Yield |

|---|---|---|---|---|---|

| Trichlorosilane/Hünig's base | 0.5 mL PTFE reactor | 0.1 | 5 min | 25 °C | 91% Conversion |

| Trichlorosilane/Hünig's base | 5 mL PTFE reactor | 0.1 | 50 min | 25 °C | Quantitative Yield |

| Pd on Glass Wool (Pd@GW) | Packed bed tube | 2 - 100 | Variable | Room Temp | 100% Conversion |

| Iron Oxide Nanocrystals/Hydrazine | Microreactor | Not specified | 2 - 8 min | 150 °C | Fast Transformation |

Optimization Strategies and Challenges in this compound Synthesis

Optimizing the synthesis of this compound, whether through conventional or mechanochemical routes, involves a systematic variation of reaction parameters to maximize yield and purity while minimizing reaction time and byproducts.

Key Optimization Parameters:

Stoichiometry of Reactants: The molar ratio of the amine to the alkylating agent is crucial. An excess of the amine can favor the formation of the secondary amine over tertiary amine byproducts.

Choice of Base: In reactions that produce an acidic byproduct, the selection of an appropriate base is critical. The base should be strong enough to neutralize the acid but not so strong as to cause unwanted side reactions. For the synthesis of secondary amines via nucleophilic substitution, potassium carbonate is often employed. rsc.org

Solvent/Grinding Auxiliary: In traditional synthesis, the choice of solvent can significantly influence reaction rates and outcomes. In mechanochemical synthesis, liquid-assisted grinding (LAG) with a small amount of a suitable liquid can accelerate the reaction.

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of impurities. Optimization involves finding the balance that provides a good yield in a reasonable timeframe. For some amine syntheses, reactions are carried out at elevated temperatures (e.g., 70 °C) for several hours. rsc.org

Catalyst: While not always necessary for simple nucleophilic substitution, a catalyst could potentially enhance the reaction rate.

Challenges in Synthesis:

Over-alkylation: A primary challenge in the synthesis of secondary amines is the potential for the product to react further with the alkylating agent to form a tertiary amine. This can be mitigated by using an excess of the starting amine or by carefully controlling the stoichiometry and reaction conditions.

Purification: The presence of unreacted starting materials and over-alkylation products can complicate the purification process.

Substrate Reactivity: The presence of the nitro group on the benzyl (B1604629) ring can influence the reactivity of the benzylic position. While it is an electron-withdrawing group, its effect on the N-alkylation reaction needs to be considered.

Safety: The reduction of nitro compounds can be highly exothermic and requires careful control. libretexts.org Although the synthesis of this compound does not involve reduction, the starting materials are nitro compounds and should be handled with appropriate care.

Table 2: Summary of Optimization Strategies and Challenges

| Factor | Optimization Strategy | Challenge |

| Reactant Ratio | Use of excess 4-nitrobenzylamine | Minimizing starting material in final product |

| Base | Screen various inorganic and organic bases | Base-catalyzed side reactions |

| Temperature | Optimize for rate vs. byproduct formation | Thermal decomposition of nitro compounds |

| Byproducts | Control stoichiometry and reaction conditions | Difficult separation of structurally similar compounds |

Purification and Isolation Protocols for Research-Grade this compound

Obtaining research-grade this compound requires a robust purification strategy to remove unreacted starting materials, byproducts, and any inorganic salts. The typical workflow for purification and isolation involves several steps.

Initial Work-up: After the reaction is complete, the crude reaction mixture is typically filtered to remove any insoluble inorganic salts. rsc.org If the reaction was performed in a solvent, the solvent is removed under reduced pressure. rsc.org The resulting residue can then be dissolved in a suitable organic solvent like ethyl acetate or dichloromethane.

Aqueous Extraction: The organic solution is often washed with water or a dilute aqueous acid and/or base solution to remove any remaining water-soluble impurities. For amine synthesis, washing with a mild acid can help remove unreacted primary amine.

Chromatography: Flash column chromatography is a standard and effective method for separating the desired secondary amine from the starting materials and any tertiary amine byproduct. rsc.org A silica gel stationary phase is commonly used, with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) as the mobile phase. The separation is monitored by thin-layer chromatography (TLC). researchgate.net

Recrystallization: Following chromatography, recrystallization can be employed to further purify the product and obtain it in a crystalline form. A suitable solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. For similar aromatic nitro compounds, ethanol has been used for recrystallization. researchgate.net

Characterization and Purity Assessment: The identity and purity of the final compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule. researchgate.netrsc.org

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. researchgate.net

Melting Point: A sharp melting point range is indicative of a pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product, with a target of ≥95% for research-grade material. rsc.org

Table 3: Purification and Characterization Techniques

| Technique | Purpose |

| Filtration | Removal of insoluble inorganic salts |

| Extraction | Removal of water-soluble impurities |

| Column Chromatography | Separation of product from starting materials and byproducts |

| Recrystallization | Final purification and obtaining crystalline solid |

| NMR Spectroscopy | Structural elucidation |

| Mass Spectrometry | Molecular weight determination |

| Melting Point | Assessment of purity |

| HPLC | Quantitative purity analysis |

Reactivity and Chemical Transformations of Bis 4 Nitrobenzyl Amine

Chemical Reactivity of the Nitroaromatic Moieties in Bis(4-nitrobenzyl)amine

The nitro groups exert a powerful electron-withdrawing effect, which deactivates the aromatic rings toward electrophilic substitution but significantly activates them for other types of transformations. This influence is central to the chemical behavior of the nitroaromatic portions of the molecule.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a route to aromatic amines. jsynthchem.comacs.org This transformation is highly relevant for this compound, as its reduction would yield Bis(4-aminobenzyl)amine, a diamine with applications in polymer science and materials chemistry. A variety of methods can be employed for this reduction, with a key challenge being the chemoselective reduction of the nitro groups without affecting other functional groups.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is one of the most common and efficient methods, often utilizing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. stackexchange.com The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to ensure complete reduction.

Metal-Based Reductions: Classic methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). stackexchange.com Stannous chloride (SnCl₂·2H₂O) is another effective reagent that can reduce aromatic nitro compounds in alcoholic solvents, often with high selectivity, leaving other reducible groups like nitriles or esters unaffected. stackexchange.com

Hydride Transfer Reductions: While sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce nitro groups on its own, its reactivity can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, allowing for the reduction to amines. jsynthchem.com

Electrochemical Methods: Electrochemical reduction offers a green alternative, using electrons to carry out the conversion. rsc.org This method can be highly controlled; for instance, the electrochemical reduction of nitro groups to hydroxylamines is a known process. usd.edu Scalable electrochemical reductions have been developed for related compounds like nitrobenzotrifluorides. acs.org

The selective reduction of this compound to Bis(4-aminobenzyl)amine is a critical transformation for synthesizing its amino-substituted derivatives.

| Reagent/System | Typical Conditions | Key Features | Reference(s) |

| H₂, Pd/C or Pt/C | H₂ gas, alcohol solvent | High efficiency, common industrial method. | stackexchange.com |

| Fe, HCl | Acidic aqueous solution | Classic, cost-effective method. | stackexchange.com |

| SnCl₂·2H₂O | Alcohol solvent, heat | Good chemoselectivity, tolerates other functional groups. | stackexchange.com |

| NaBH₄ / Ni(PPh₃)₄ | EtOH solvent | Enhanced reactivity of borohydride. | jsynthchem.com |

| Electrochemical Reduction | Divided cell, specific electrode | Green chemistry approach, avoids chemical reagents. | rsc.orgusd.eduacs.org |

The reduction of a nitroaromatic compound is a multi-electron process that proceeds through several stable or transient intermediates. The complete reduction from a nitro group (-NO₂) to an amine (-NH₂) is a six-electron process. The key intermediates in this pathway are the nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species. usd.edu

The electrochemical investigation of nitrobenzene (B124822) shows it is first reduced to phenylhydroxylamine in a four-electron, four-proton step. usd.edu This hydroxylamine can then be reversibly oxidized back to the nitroso compound. usd.edu Further reduction of the hydroxylamine yields the final amine product.

In the context of the nitrobenzyl moiety, one-electron reduction can lead to the formation of a nitrobenzyl radical. nih.gov This radical species can then undergo dimerization or react with other nucleophiles present in the system. nih.gov Furthermore, studies on related 4-nitrobenzyl carbamates, which are used as triggers for bioreductive drugs, show that reduction to the hydroxylamine stage is followed by a rapid fragmentation. researchgate.net This fragmentation process generates a highly reactive azaquinone methide (also known as an iminoquinone methide), which is a potent electrophile capable of alkylating various nucleophiles. nih.govresearchgate.net This pathway highlights the potential for this compound, upon partial reduction, to generate reactive intermediates that can engage in subsequent chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, can render the ring sufficiently electron-deficient (electrophilic) to undergo such a reaction. wikipedia.orgyoutube.com

For the SNAr mechanism to be favored, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.org This positioning allows the negative charge that develops during the nucleophilic attack to be stabilized by resonance onto the nitro group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com

While this compound itself does not possess a suitable leaving group (like a halide) on its phenyl rings, its structure serves as a model for the principle of nitro-activation. If a related compound, such as 1-(chloromethyl)-4-nitrobenzene, were part of a similar molecular framework, the phenyl ring would be highly susceptible to SNAr reactions. For example, the fluorine atom of 4-fluoronitrobenzene is readily displaced by secondary amines in the presence of a base, a reaction facilitated by the para-nitro group. nih.gov This demonstrates the potential for the nitro-activated rings within the this compound scaffold to undergo nucleophilic aromatic substitution if a suitable leaving group were present.

Reactivity of the Secondary Amine Moiety in this compound

The secondary amine (N-H) group in the center of the this compound molecule is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to a variety of derivatization reactions.

Secondary amines are generally considered to be strong nucleophiles, often more so than primary amines of similar basicity, due to the electron-donating nature of the two attached alkyl groups. masterorganicchemistry.com The nucleophilicity of the secondary amine in this compound allows it to participate in a wide range of reactions to form new covalent bonds at the nitrogen atom.

Typical derivatization reactions include:

N-Alkylation: Reaction with alkyl halides (R-X) to form a tertiary amine. This is a standard SN2 reaction where the amine nitrogen acts as the nucleophile.

N-Acylation: Reaction with acylating agents such as acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) to form tertiary amides. This is a fundamental method for amide bond formation.

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones. While this can lead to the formation of enamines, the primary utility is in reductive amination, where the intermediate iminium ion is reduced in situ to form a tertiary amine.

The reactivity of the secondary amine provides a versatile handle for modifying the core structure of this compound, allowing for the attachment of various functional groups and the construction of more complex molecules.

Among the most important derivatizations of the secondary amine are amidation and ureation reactions, which introduce carbonyl-containing functional groups.

Amidation: As a specific case of N-acylation, amidation involves the formation of a tertiary amide by reacting this compound with a carboxylic acid derivative. A common and efficient method is the reaction with an acyl chloride in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. nih.gov Alternatively, direct reaction with a carboxylic acid can be achieved using coupling reagents such as carbodiimides (e.g., EDC) which activate the carboxylic acid for nucleophilic attack.

Ureation: Ureas are derivatives of carbonic acid and can be formed from the secondary amine of this compound. The most direct method involves the reaction with an isocyanate (R-N=C=O). rsc.org The nucleophilic nitrogen of the amine adds across the C=N bond of the isocyanate to form a trisubstituted urea (B33335). Other methods for synthesizing ureas include reacting the amine with phosgene (B1210022) or its equivalents, or with reagents like 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis. rsc.orgbioorganic-chemistry.com

These reactions are highly reliable and provide pathways to introduce amide and urea functionalities, which are prevalent in pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov

| Reaction Type | Electrophile | Product Functional Group | General Scheme |

| Amidation | Acyl Chloride (R-COCl) | Tertiary Amide | (Ar-CH₂-)₂NH + R-COCl → (Ar-CH₂-)₂N-COR + HCl |

| Amidation | Carboxylic Acid (R-COOH) + Coupling Agent | Tertiary Amide | (Ar-CH₂-)₂NH + R-COOH → (Ar-CH₂-)₂N-COR + H₂O |

| Ureation | Isocyanate (R-NCO) | Trisubstituted Urea | (Ar-CH₂-)₂NH + R-NCO → (Ar-CH₂-)₂N-CO-NHR |

(Where Ar = 4-nitrophenyl)

Mannich-Type Reactions and Related C-N Bond Formations

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located on a carbon atom. The reaction utilizes an amine, an aldehyde (or ketone), and an active hydrogen compound. In the context of this compound, its secondary amine functionality allows it to potentially participate in Mannich-type reactions.

The general mechanism of the Mannich reaction involves the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile and reacts with a nucleophile, typically a carbanion derived from a compound with an active hydrogen. While specific examples of this compound undergoing Mannich reactions are not extensively documented in the literature, its reactivity can be inferred from the general behavior of secondary amines in such transformations.

A related and highly relevant transformation is the nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction involves the nucleophilic addition of a nitroalkane to an imine, resulting in the formation of a β-nitroamine. wikipedia.orgnih.gov The products of the nitro-Mannich reaction are valuable synthetic intermediates that can be further transformed into various useful compounds, such as 1,2-diamines and β-aminocarbonyl compounds. wikipedia.org The reaction is a powerful tool for the construction of C-C and C-N bonds. nih.govresearchgate.net

The general scheme for a nitro-Mannich reaction is as follows:

Scheme 1: General Nitro-Mannich Reaction

R¹-NO₂ + R²R³C=NR⁴ → R²R³C(NHR⁴)-C(R¹)NO₂

Given the presence of the secondary amine in this compound, it could react with an aldehyde to form an iminium ion in situ. This iminium ion could then be attacked by a nitronate anion (from a nitroalkane) to yield a β-nitroamine product. The electron-withdrawing nature of the two 4-nitrophenyl groups in this compound would likely influence the reactivity of the amine and the stability of the resulting iminium ion.

The following table presents representative examples of nitro-Mannich reactions, illustrating the scope and utility of this transformation.

| Aldehyde | Amine | Nitroalkane | Product | Yield (%) |

| Benzaldehyde | Aniline | Nitromethane | N-(1-phenyl-2-nitroethyl)aniline | 85 |

| 4-Chlorobenzaldehyde | p-Toluidine | Nitroethane | N-(1-(4-chlorophenyl)-2-nitropropyl)-4-methylaniline | 92 |

| Cyclohexanecarboxaldehyde | Benzylamine | 1-Nitropropane | 1-cyclohexyl-N-benzyl-2-nitrobutan-1-amine | 78 |

Catalytic Transformations Involving this compound

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. researchgate.net For benzylamines, the C-H bonds at the α-position to the nitrogen atom are potential sites for functionalization. Various catalytic systems, often employing transition metals, have been developed for this purpose. researchgate.net

Another approach involves the generation of α-amino carbanions from N-protected benzylamines, which can then react with various electrophiles. researchgate.net Given the structure of this compound, the benzylic C-H bonds are potential targets for such functionalization strategies. The strong electron-withdrawing nitro groups on the phenyl rings would likely influence the acidity and reactivity of these C-H bonds.

The following table illustrates examples of catalytic C-H functionalization reactions of benzylamines.

| Benzylamine Derivative | Reaction Partner | Catalyst | Product | Yield (%) |

| Benzylamine | Dimethylsulfoxonium methylide | [Ru(p-cymene)Cl₂]₂ | 1-Methylisoquinoline | 87 |

| N-Benzylaniline | Phenylacetylene | Rh(III) complex | 2,3-Diphenyl-1,2-dihydroquinoline | 95 |

| N-Boc-benzylamine | Ethyl acrylate | Pd(OAc)₂ | Ethyl (E)-3-(2-((tert-butoxycarbonyl)amino)phenyl)acrylate | 76 |

The development of novel ligands is crucial for advancing transition metal catalysis. Ligands play a key role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Amines and their derivatives are a prominent class of ligands used in a wide array of catalytic transformations.

This compound, with its secondary amine nitrogen and two nitro-substituted phenyl rings, presents an interesting scaffold for ligand design. The nitrogen atom can coordinate to a metal center, while the nitro groups offer sites for further functionalization to create multidentate ligands. For example, reduction of the nitro groups to amines would yield a triamine structure that could act as a tridentate ligand.

Ligands derived from analogous structures, such as bis(amidophenyl)amine, have been successfully employed in multi-electron catalysis. emory.edu These "redox-active" ligands can participate in the catalytic cycle by storing and releasing electrons, which is particularly useful for challenging transformations. emory.edu Following this precedent, ligands derived from this compound could potentially be used to develop catalysts for a variety of reactions, including C-H amination and aziridination. emory.edu

The development of such catalysts would involve the synthesis of the ligand, followed by its complexation with a suitable transition metal, and finally, evaluation of the resulting complex's catalytic activity in a target reaction. The electronic effects of the substituents on the phenyl rings would be a key parameter to tune the performance of the catalyst.

The table below provides examples of catalytic reactions where amine-based ligands have been instrumental.

| Ligand Type | Metal | Reaction | Product Type |

| Bis(oxazoline) | Copper | Asymmetric Cyclopropanation | Chiral Cyclopropanes |

| Salen | Cobalt | Hydrolytic Kinetic Resolution | Chiral Epoxides and Diols |

| Diphosphine (e.g., BINAP) | Ruthenium | Asymmetric Hydrogenation | Chiral Alcohols |

An extensive search for spectroscopic and structural elucidation data for the chemical compound This compound has revealed a significant challenge in locating specific experimental data required to fulfill the detailed article outline provided. The available scientific literature and chemical databases predominantly feature information on a structurally similar but distinct compound, Bis(4-nitrophenyl)amine .

It is crucial to differentiate between these two compounds:

This compound contains two 4-nitrobenzyl groups attached to a central nitrogen atom. A benzyl (B1604629) group consists of a benzene (B151609) ring attached to a CH₂ group.

Bis(4-nitrophenyl)amine , on the other hand, has two 4-nitrophenyl groups directly attached to the central nitrogen atom. A phenyl group is a benzene ring directly bonded to the substituent.

The search for ¹H NMR, ¹³C NMR, ¹⁵N NMR, FTIR, and Raman spectroscopic data for this compound did not yield specific and verifiable experimental results from reputable scientific sources. The search results were consistently populated with data for Bis(4-nitrophenyl)amine and other related nitro-containing aromatic compounds.

Due to the absence of specific data for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Constructing an article with data from related but different compounds would be scientifically inaccurate and misleading.

Therefore, we are unable to provide the requested article on the spectroscopic and structural elucidation of this compound at this time. Further experimental research and publication of the findings for this specific compound would be necessary to address the detailed sections and subsections of the proposed article.

Spectroscopic and Structural Elucidation of Bis 4 Nitrobenzyl Amine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of Bis(4-nitrobenzyl)amine, this method serves two primary purposes: the determination of its molecular weight through the identification of the molecular ion peak and the elucidation of its structure via the analysis of fragmentation patterns.

Upon introduction into the mass spectrometer, typically using an ionization technique such as Electron Ionization (EI), the this compound molecule is expected to lose an electron to form a positively charged molecular ion ([M]⁺). The m/z value of this ion should correspond to the calculated molecular weight of the compound (C₁₄H₁₃N₃O₄), which is approximately 287.27 g/mol .

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Benzylic Cleavage: The bond between the benzyl (B1604629) carbon and the central nitrogen atom is susceptible to cleavage. This would result in the formation of a 4-nitrobenzyl cation (m/z 136) or a radical, which is a very common fragmentation pathway for benzylamines. The 4-nitrobenzyl cation is stabilized by the aromatic ring and is often a prominent peak in the spectrum.

Cleavage of the C-N bond: Homolytic or heterolytic cleavage of the C-N bond can lead to the formation of various charged species.

Loss of Nitro Group: The nitro group (-NO₂) can be lost from the molecular ion or subsequent fragments, leading to peaks corresponding to the loss of 46 amu (atomic mass units).

Formation of Tropylium (B1234903) Ion: Rearrangement of the benzyl group to the highly stable tropylium cation (m/z 91) is a characteristic fragmentation for compounds containing a benzyl moiety, although the presence of the electron-withdrawing nitro group might influence the prevalence of this pathway.

While detailed experimental data for the mass spectrum of this compound is not widely reported in the surveyed scientific literature, the expected principal fragments can be tabulated.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion (Structure) | Proposed Formula | m/z (Mass-to-Charge Ratio) | Significance |

| [C₁₄H₁₃N₃O₄]⁺ | C₁₄H₁₃N₃O₄⁺ | ~287 | Molecular Ion ([M]⁺) |

| [C₇H₆NO₂]⁺ | C₇H₆NO₂⁺ | ~136 | 4-nitrobenzyl cation (Benzylic cleavage) |

| [C₇H₇N]⁺ | C₇H₇N⁺ | ~106 | Loss of NO₂ from 4-nitrobenzyl fragment |

| [C₇H₇]⁺ | C₇H₇⁺ | ~91 | Tropylium ion rearrangement |

| Note: The m/z values are theoretical and based on the most common isotopes. Actual experimental values may vary slightly. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the connectivity of atoms in this compound and detailed information about its bond lengths, bond angles, and conformation in the solid state.

To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

A complete crystallographic study of this compound would determine several key parameters:

Crystal System: The classification of the crystal based on its lattice parameters (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The specific dihedral angles describing the orientation of the two 4-nitrobenzyl groups relative to each other and the central amine group.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonding (involving the amine N-H) or π-π stacking between the aromatic rings, which stabilize the crystal lattice.

As of the latest literature surveys, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data for its crystal structure is not available. The table below is structured to show the type of data that such an analysis would yield.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Description | Value |

| Chemical Formula | The molecular formula of the compound. | C₁₄H₁₃N₃O₄ |

| Formula Weight | The molecular weight of the compound. | 287.27 g/mol |

| Crystal System | The crystal system (e.g., Monoclinic). | Data not available |

| Space Group | The symmetry group of the crystal. | Data not available |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). | Data not available |

| Volume (V) | The volume of the unit cell (ų). | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Density (calculated) | The calculated density (g/cm³). | Data not available |

| Note: This table represents the parameters that would be determined from an X-ray crystallography experiment. Specific values are contingent on experimental determination. |

Computational and Theoretical Studies on Bis 4 Nitrobenzyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the electronic distribution, stability, and reactivity, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Bis(4-nitrobenzyl)amine, DFT studies would be instrumental in determining key properties such as optimized molecular geometry, total energy, and the distribution of electron density. Such calculations would reveal the effects of the two nitrobenzyl groups on the central amine nitrogen, providing a quantitative measure of the molecule's stability and electronic characteristics. However, no specific DFT studies on this compound have been reported in the available literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. An FMO analysis of this compound would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. Without published research, specific HOMO-LUMO energy values and their distribution across the molecule remain undetermined.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would elucidate the nature of the chemical bonds, including hyperconjugative interactions and charge transfer between different parts of the molecule. Similarly, the Quantum Theory of Atoms in Molecules (QTAIM) would define the atomic properties and the nature of the chemical bonds based on the topology of the electron density. No NBO or QTAIM investigations specific to this compound are currently available.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species. By mapping the potential energy surface and identifying transition states, computational models can predict the most likely reaction pathways and the associated energy barriers. At present, there are no published computational studies detailing the mechanistic pathways involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function and reactivity. Conformational analysis of this compound would identify the most stable spatial arrangements of its atoms. Molecular dynamics simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with other molecules in a solution or biological system. Such detailed conformational and dynamic studies for this compound have not been reported.

Structure-Reactivity Relationship Predictions for this compound

By combining the insights from various computational methods, it is possible to predict the structure-reactivity relationships of a molecule. For this compound, this would involve correlating its calculated electronic and structural features with its expected chemical reactivity. For instance, the electron-withdrawing nature of the nitro groups is expected to significantly influence the reactivity of the benzyl (B1604629) and amine moieties. However, without specific computational data, any predictions on the structure-reactivity relationship for this compound would be purely speculative.

Advanced Applications and Emerging Research Directions for Bis 4 Nitrobenzyl Amine

Role as Versatile Building Blocks in Advanced Organic Synthesis

The strategic placement of reactive nitro groups and a central secondary amine makes Bis(4-nitrobenzyl)amine a valuable precursor in multi-step organic synthesis. Its derivatives are instrumental in constructing a variety of complex organic molecules.

Precursors for Multi-Functionalized Amine Derivatives

A primary application of this compound lies in its conversion to multi-functionalized amine derivatives. The nitro groups, which are strong electron-withdrawing moieties, can be readily reduced to primary amino groups. This transformation is a cornerstone for creating versatile building blocks. nih.govresearchgate.net The resulting compound, Bis(4-aminobenzyl)amine, possesses three distinct amine functionalities—two primary aromatic amines and one secondary benzylic amine—each with differential reactivity that can be selectively targeted in subsequent reactions.

This stepwise reactivity allows for the controlled synthesis of complex, unsymmetrical molecules. For instance, the primary aromatic amines can undergo reactions like diazotization, acylation, or condensation, while the central secondary amine offers another point for substitution, leading to highly branched or star-shaped molecular architectures.

A closely related analogue, tris(4-nitrophenyl)amine, is often reduced to tris(4-aminophenyl)amine (TAPA), which serves as a critical monomer in various polymerization reactions. mdpi.com This highlights the established synthetic strategy of using nitrophenyl amines as precursors to their highly valuable aminophenyl counterparts.

Table 1: Transformation of this compound

| Precursor | Typical Reducing Agents | Product | Key Functional Groups | Potential Applications |

|---|

Intermediates in Nitrogen Heterocycle Synthesis

Nitrogen heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. The derivative Bis(4-aminobenzyl)amine is a promising intermediate for the synthesis of novel nitrogen-containing heterocyclic systems. The presence of multiple amine groups allows for various cyclization strategies.

For example, reacting the diamino derivative with α,β-unsaturated ketones can lead to the formation of benzodiazepine or diazepine rings, which are prevalent in pharmacologically active compounds. Research on analogous compounds like Bis(4-aminophenyl)methane has demonstrated that such diamines can be reacted with reagents like ammonium thiocyanate to form bis-thiazole structures, or with aldehydes to form Schiff bases which are then cyclized into tetrazoles. chemrevlett.com These examples showcase the potential pathways for Bis(4-aminobenzyl)amine to be used in constructing complex, fused heterocyclic systems. The synthesis of such heterocycles is a vibrant area of research, with continuous development of new catalytic methods, including those using iron catalysts for intramolecular cyclizations.

Contributions to Polymer and Materials Science

The structural rigidity and reactive functionalities of this compound and its derivatives make them excellent candidates for incorporation into advanced polymers and functional materials, imparting enhanced properties and novel capabilities.

Incorporation into Polymer Matrices for Enhanced Performance

The diamino derivative, Bis(4-aminobenzyl)amine, can serve as a valuable monomer or cross-linking agent in the synthesis of high-performance polymers such as polyimides and polyamides. researchgate.net Polyimides, known for their exceptional thermal stability, chemical resistance, and mechanical strength, are synthesized through the polycondensation of a diamine and a dianhydride. vt.edu

The non-coplanar, three-dimensional structure of the Bis(4-aminobenzyl)amine monomer can disrupt polymer chain packing, which often leads to improved solubility of the resulting polyimide without significantly compromising its thermal properties. researchgate.net This enhanced processability is a critical advantage for applications in aerospace, electronics, and specialty coatings. The incorporation of this monomer can lead to polymers with high glass transition temperatures and robust thermal stability, crucial for materials operating in demanding environments. chemrevlett.com

Table 2: Potential Properties of Polyimides Derived from Bis(4-aminobenzyl)amine

| Property | Expected Outcome | Rationale |

|---|---|---|

| Thermal Stability | High | Incorporation of rigid aromatic structures. chemrevlett.com |

| Solubility | Enhanced | The non-planar monomer structure disrupts chain packing, hindering crystallization. researchgate.net |

| Mechanical Strength | High | Strong intermolecular forces between polymer chains. |

Development of Functional Materials Utilizing this compound Subunits

The unique electronic properties of the this compound framework are being leveraged to create novel functional materials. The nitro groups are powerful electron acceptors, making the parent molecule and its derivatives interesting for applications in nonlinear optics and charge-transfer materials.

After conversion to the amino-derivative, the tripodal amine structure becomes a strong electron donor and can be integrated into frameworks for sensing, catalysis, or adsorption. For instance, the analogous tris(4-aminophenyl)amine (TAPA) has been used to synthesize polyimide-based composite materials. These materials have demonstrated significant adsorption properties and photocatalytic performance, making them effective for the degradation and removal of organic dyes from wastewater. The amine-based structure contributes to enhanced light harvesting and efficient adsorption of target molecules.

Supramolecular Chemistry Involving this compound Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. The functional groups within this compound and its derivatives provide multiple sites for such interactions.

The nitro groups are excellent hydrogen bond acceptors, while the N-H bond of the central amine is a hydrogen bond donor. Furthermore, the aromatic rings can participate in π-π stacking interactions. These forces can direct the self-assembly of the molecules in the solid state, leading to predictable and well-ordered crystal lattices. researchgate.net

Studies on the crystal structure of related nitrophenyl amines reveal extensive networks of N-H···O and C-H···O hydrogen bonds, which dictate the molecular packing and form distinct ring motifs. researchgate.net For example, the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine shows molecules linked by pairs of N—H⋯O hydrogen bonds, forming chains that are further linked by C—H⋯O interactions to build a three-dimensional supramolecular structure. researchgate.net Similarly, derivatives of tris(4-aminophenyl)amine are known to form intricate hydrogen-bonded networks in their crystal structures. mdpi.com These non-covalent interactions are critical for designing molecular crystals with specific optical or electronic properties and for the bottom-up construction of novel nanomaterials.

Investigation of Hydrogen Bonding Interactions in Self-Assemblies

The molecular architecture of this compound, featuring a secondary amine group (a hydrogen bond donor) and two nitro groups (hydrogen bond acceptors), makes it an intriguing candidate for the construction of supramolecular self-assemblies. Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in guiding the spontaneous organization of molecules into well-defined, higher-order structures.

In analogous systems, the interplay between hydrogen bond donors and acceptors has been shown to direct the formation of complex architectures such as one-dimensional chains, tapes, and intricate three-dimensional networks. For instance, the self-assembly of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives is heavily influenced by N–H···O hydrogen bonds, leading to distinct crystalline packing arrangements depending on the isomer. While some isomers form simple chain motifs, others assemble into more complex ladder-shaped sheets and 3D networks through a combination of hydrogen bonds and other weak intermolecular interactions mdpi.com.

The potential hydrogen bonding motifs for this compound can be predicted based on its structure. The secondary amine proton can form a strong hydrogen bond with an oxygen atom of a nitro group on an adjacent molecule. This interaction could lead to the formation of dimeric structures or extended polymeric chains. The presence of two nitrobenzyl groups offers the possibility of forming more complex, branched, or cross-linked networks. The specific geometry and connectivity of these self-assembled structures would be influenced by factors such as solvent polarity and temperature, which can affect the strength and dynamics of hydrogen bonding.

While specific experimental studies on the self-assembly of this compound are not extensively reported, research on similar molecules provides a strong basis for its potential in this area. The study of supramolecular assemblies built from triazole derivatives, for example, reveals how weak hydrogen bonds and other non-covalent interactions collectively stabilize crystal structures nih.gov. These principles are directly applicable to understanding and predicting the self-assembly behavior of this compound.

Table 1: Potential Hydrogen Bonding Interactions in this compound Self-Assemblies

| Donor Group | Acceptor Group | Potential Supramolecular Motif |

|---|---|---|

| Secondary Amine (N-H) | Nitro Group (O=N=O) | Linear chains, cyclic dimers |

| Benzyl (B1604629) C-H | Nitro Group (O=N=O) | Stabilization of larger assemblies |

Design of Molecular Recognition Systems

Molecular recognition is the specific, non-covalent binding of a host molecule to a guest molecule. The principles that govern self-assembly also underpin molecular recognition. The well-defined arrangement of hydrogen bond donors and acceptors in this compound provides a scaffold for the rational design of host molecules for specific guests.

The two nitrobenzyl groups can be envisioned as "arms" that can be functionalized to create a binding pocket with a specific size, shape, and chemical environment. For example, the nitro groups could be reduced to amines, which could then be further modified to introduce other functional groups capable of interacting with a target guest molecule through hydrogen bonding, electrostatic interactions, or hydrophobic effects.

A powerful strategy in the design of molecular recognition systems is the use of complementary hydrogen bonding patterns. For instance, systems based on the self-assembly of triamino triazines and complementary barbiturates demonstrate a high degree of molecular recognition, leading to the formation of well-defined supramolecular strands nku.edu. This is driven by the precise geometric arrangement of hydrogen bond donors and acceptors on each component. Similarly, this compound could be designed to recognize and bind to molecules that present a complementary array of hydrogen bond acceptors or donors.

The electron-withdrawing nature of the nitro groups also influences the electronic properties of the aromatic rings, potentially enabling π-π stacking interactions with electron-rich aromatic guests. This multi-modal binding capability, combining hydrogen bonding and π-stacking, could lead to high-affinity and high-selectivity molecular recognition systems.

Table 2: Potential Molecular Recognition Applications for this compound Derivatives

| Target Guest Molecule | Potential Interaction Type | Potential Application |

|---|---|---|

| Dicarboxylic acids | Hydrogen bonding | Anion sensing |

| Electron-rich aromatic compounds | π-π stacking | Separation and purification |

Future Research Directions and Unexplored Areas

Green Chemistry Principles in this compound Synthesis and Application

The synthesis of this compound and its derivatives traditionally relies on methods that may not align with the principles of green chemistry. Future research should focus on developing more sustainable synthetic routes. A key area for improvement is the reduction of the precursor, 4-nitrobenzaldehyde, and the subsequent reductive amination to form the secondary amine.

Conventional reduction methods often employ stoichiometric metal hydrides, which generate significant waste. Catalytic hydrogenation is a greener alternative, and recent advances have focused on the use of heterogeneous catalysts that can be easily recovered and reused. For instance, V2O5/TiO2 has been shown to be an effective and recyclable catalyst for the hydrogenation of nitro compounds under visible light irradiation at ambient temperature, using hydrazine hydrate as a green reducing agent organic-chemistry.org. The development of continuous-flow processes for the reduction of nitro compounds also represents a significant step towards greener synthesis, offering improved safety, efficiency, and scalability beilstein-journals.org.

Another key principle of green chemistry is the use of environmentally benign solvents. Research into performing the synthesis of this compound in water, ethanol, or other green solvents would be a valuable contribution. Furthermore, exploring metal-free reduction methods, such as the use of trichlorosilane under continuous-flow conditions, could eliminate the need for potentially toxic and expensive metal catalysts beilstein-journals.org.

The application of green chemistry principles also extends to the use of this compound. For example, if used as a precursor for catalysts, designing these catalysts to be highly efficient and recyclable would minimize waste and environmental impact.

Exploration of Novel Catalytic Systems and Ligands Derived from this compound

The structure of this compound provides a versatile platform for the development of novel ligands for transition metal catalysis. The central secondary amine can act as a coordination site, and the two nitrobenzyl groups can be functionalized to introduce additional donor atoms, creating multidentate ligands.

A promising avenue of research is the chemical modification of the nitro groups. Reduction of the nitro groups to amines would yield a triamine ligand. These amino groups could then be further functionalized, for example, by reaction with aldehydes to form Schiff base ligands, or by phosphination to create phosphine-containing ligands. The resulting multidentate ligands could chelate to a metal center, forming stable complexes with potential applications in catalysis.

For instance, the synthesis of metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, which can be formed from a related N-(4-nitrobenzyl) precursor, highlights the potential of such structures in coordination chemistry. These benzimidazole-based ligands form stable complexes with transition metals that exhibit catalytic activity researchgate.net. A similar strategy could be employed with this compound, potentially leading to bidentate or tridentate ligands with unique steric and electronic properties.

The development of such novel catalytic systems could address a wide range of organic transformations. For example, rhodium complexes with amine-based ligands have been used for the hydroamination of alkenes, an atom-economical method for the synthesis of amines acs.org. New ligands derived from this compound could lead to catalysts with improved activity, selectivity, and substrate scope for this and other important reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-nitrobenzaldehyde |

| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |

| V2O5/TiO2 |

| Hydrazine hydrate |

| Trichlorosilane |

| 2-(4-nitrophenyl)-1H-benzimidazole |

Q & A

Q. What are the common synthetic routes for preparing Bis(4-nitrobenzyl)amine?

this compound derivatives are typically synthesized via nucleophilic substitution reactions. A methodological approach involves reacting 4-nitrobenzyl halides with primary or secondary amines under controlled conditions. For example, highlights the use of 4-nitrobenzyl chloride with n-butylamine in stoichiometric ratios to yield secondary amines. Purification often involves column chromatography or recrystallization, with structural validation via NMR and X-ray crystallography .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

- Single-crystal X-ray diffraction to resolve molecular conformation and packing (e.g., space group P222 with R-factor refinement ).

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and reaction pathways, as demonstrated in for distinguishing secondary vs. tertiary amine products .

- Mass spectrometry (MS) and elemental analysis to verify molecular weight and purity .

Q. What safety considerations are paramount when handling this compound in laboratory settings?

Safety protocols include:

- Using personal protective equipment (PPE) (gloves, goggles, lab coats) to avoid skin/eye contact, as nitro compounds can irritate mucous membranes .

- Working in a fume hood to prevent inhalation of vapors.

- Storing the compound away from strong oxidizers and heat sources to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve the conformational dynamics of this compound derivatives?

X-ray studies reveal critical structural parameters:

- Torsion angles (e.g., C–Se–Se–C = 90.4° in diselane derivatives) and dihedral angles between aromatic rings (80.74°), which influence molecular chirality and packing .

- Anisotropic displacement parameters and H-atom constraints during refinement to model disorder or thermal motion .

- Data-to-parameter ratios (>10:1) and R-factor thresholds (e.g., R = 0.031) to ensure structural reliability .

Q. What mechanistic insights can NMR spectroscopy provide regarding nucleophilic substitution reactions involving this compound?

NMR studies in demonstrate:

- Concentration-dependent product formation : Excess n-butylamine yields secondary amines, while excess 4-nitrobenzyl chloride promotes tertiary amine formation via sequential substitution .

- Mechanistic contradictions : Reactions with 4-nitrobenzyl bromide unexpectedly produced two products, suggesting competing pathways (e.g., SN2 vs. elimination) that require kinetic isotope effects or DFT calculations to resolve .

Q. How do solvent polarity and stoichiometry influence product distribution in this compound reactions?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity by stabilizing transition states, while non-polar solvents may favor elimination side reactions.

- Stoichiometric control : Limiting amine concentration suppresses over-alkylation, as shown in for selective secondary amine synthesis .

Q. What challenges arise in interpreting crystallographic data for this compound derivatives?

Common challenges include:

- Disordered structures : Resolved using constraints (e.g., H-atom parameters) and iterative refinement cycles .

- Anisotropic displacement : Modeled with U values for non-H atoms and SHELXL97 software to account for thermal motion .

- Low data-to-parameter ratios : Mitigated by collecting high-resolution data (θ > 60°) and excluding weak reflections (F > 2σ) .

Q. How can computational methods predict electronic properties of this compound derivatives?

Density functional theory (DFT) calculations can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.